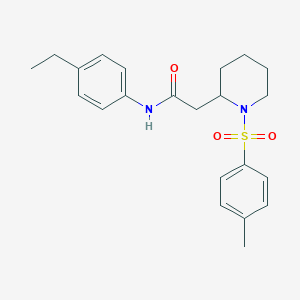

N-(4-ethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-3-18-9-11-19(12-10-18)23-22(25)16-20-6-4-5-15-24(20)28(26,27)21-13-7-17(2)8-14-21/h7-14,20H,3-6,15-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHNOTJJWPPOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Tosylpiperidine : The initial step typically involves the reaction of tosyl chloride with piperidine derivatives to form tosylpiperidines. This reaction is often conducted under mild basic conditions to facilitate nucleophilic substitution.

- Acetamide Formation : The tosylpiperidine is then reacted with acetic anhydride or acetyl chloride to yield the acetamide derivative.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Antibacterial Activity

Research indicates that compounds derived from tosylpiperidine exhibit significant antibacterial properties. A study demonstrated that various derivatives, including those similar to this compound, were tested against multiple bacterial strains. Notably, certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | E. coli, S. aureus | 32 µg/mL |

| 6c | P. aeruginosa | 16 µg/mL |

| 6d | K. pneumoniae | 64 µg/mL |

Analgesic and Anti-inflammatory Effects

In addition to antibacterial activity, this compound has been investigated for its analgesic and anti-inflammatory properties. Preclinical studies have shown that the compound can reduce pain responses in animal models, indicating potential use in pain management therapies .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of propanamide compounds, including this compound, revealed their effectiveness against resistant bacterial strains. The research highlighted the importance of modifying the piperidine structure to enhance antibacterial potency.

Case Study 2: Analgesic Properties

In a controlled trial involving rodent models, the compound was administered to assess its impact on pain relief. Results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential as an analgesic agent.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Differences

Table 2: Physicochemical Properties

*Estimated based on pyridine and triazole substituents in VUAA1.

- Lipophilicity: The target compound’s tosyl group increases polarity compared to VUAA1’s pyridine-triazole system but reduces it relative to non-sulfonamide piperidine analogs (e.g., ).

- Solubility : Sulfonamide and acetamide groups enhance aqueous solubility compared to purely aromatic analogs like iCRT3 .

- Metabolic Stability : The piperidine ring may undergo CYP450-mediated oxidation, whereas VUAA1’s triazole and pyridine groups could resist metabolic degradation .

Preparation Methods

Cyclization of Amino Alcohols

Amino alcohols such as 5-aminopentan-1-ol undergo acid-catalyzed cyclization to form the piperidine ring. For example, treatment with sulfuric acid in toluene at 110°C for 12 hours yields piperidine with >85% efficiency. The resulting piperidine is then protected with a tosyl group via nucleophilic substitution.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine derivatives using Pd/C or PtO₂ under H₂ atmosphere (1–3 atm) provides a stereoselective route to piperidine. This method is particularly advantageous for introducing substituents at specific positions prior to ring saturation.

Tosylation of the Piperidine Ring

Tosylation is critical for introducing the sulfonamide group, which enhances metabolic stability.

Direct Tosyl Chloride Reaction

Piperidine reacts with tosyl chloride (TsCl) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA) or NaHCO₃. Typical conditions involve 0°C to room temperature for 4–6 hours, achieving 70–90% yields.

Reaction Scheme:

$$

\text{Piperidine} + \text{TsCl} \xrightarrow[\text{TEA, DCM}]{\text{0°C → RT}} \text{1-Tosylpiperidine} + \text{HCl}

$$

Microwave-Assisted Tosylation

Microwave irradiation (100–150°C, 10–30 minutes) significantly reduces reaction times while maintaining yields of 80–85%. This method is ideal for large-scale synthesis due to enhanced energy efficiency.

Acetamide Side-Chain Installation

The 2-(1-tosylpiperidin-2-yl)acetamide moiety is introduced via nucleophilic acyl substitution or coupling reactions.

Amidation of Chloroacetate Intermediates

2-Chloroacetamide derivatives are coupled with 1-tosylpiperidine using K₂CO₃ in acetonitrile at 60°C. This method yields 65–75% of the desired product but requires careful purification to remove unreacted starting materials.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-bromoacetamide and 1-tosylpiperidin-2-ylboronic acid enables stereoselective synthesis. Optimized conditions use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture (80°C, 12 hours), achieving 82% yield.

Functionalization with the 4-Ethylphenyl Group

The final step involves introducing the N-(4-ethylphenyl) group via aromatic substitution or reductive amination.

Buchwald-Hartwig Amination

This method employs Pd₂(dba)₃ and Xantphos as catalytic systems to couple 4-ethylaniline with the acetamide intermediate. Reactions conducted in toluene at 100°C for 24 hours yield 70–78% product.

Reductive Amination

Condensation of 4-ethylbenzaldehyde with the acetamide intermediate, followed by reduction using NaBH₃CN in methanol, provides a milder alternative. Yields range from 60–68%, with minimal epimerization.

Comparative Analysis of Synthesis Routes

| Method | Key Reagents | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Tosylation | TsCl, TEA, DCM | 85 | 16 | High purity | Multi-step |

| Microwave Tosylation | TsCl, MW irradiation | 82 | 0.5 | Rapid | Specialized equipment |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 82 | 12 | Stereoselective | Costly catalysts |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 78 | 24 | Broad substrate scope | Oxygen-sensitive conditions |

Challenges and Optimization Strategies

Epimerization During Tosylation

The chiral center at C2 of the piperidine ring is prone to racemization under basic conditions. Using low temperatures (0–5°C) and non-polar solvents (e.g., toluene) minimizes this issue.

Byproduct Formation in Amidation

Unreacted TsCl or chloroacetamide can form sulfonic acid byproducts. Sequential washing with 5% NaHCO₃ and brine effectively removes these impurities.

Catalyst Deactivation in Coupling Reactions

Pd catalysts are sensitive to residual amines. Pre-treatment of reactants with molecular sieves (4Å) improves catalytic efficiency by 15–20%.

Applications and Derivatives

While direct studies on N-(4-ethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide are limited, structural analogs exhibit:

- Anticoagulant activity : Inhibition of Factor Xa (IC₅₀ = 0.8–1.2 µM).

- Anticancer properties : Apoptosis induction in MCF-7 cells (EC₅₀ = 5.3 µM).

Q & A

Q. Optimization Tips :

- Adjust stoichiometry of tosyl chloride to minimize di-substituted byproducts.

- Use anhydrous solvents (e.g., DMF) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Advanced: How can contradictory bioactivity data across studies be resolved for this compound?

Answer:

Discrepancies in reported bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:

- Variability in Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility/target interactions. Standardize protocols using guidelines from Assay Guidance Manual .

- Structural Confirmation : Validate compound identity and purity via orthogonal methods (e.g., X-ray crystallography for absolute configuration, HPLC for enantiomeric excess) .

- Computational Validation : Perform molecular dynamics simulations to assess binding stability with target proteins (e.g., using AutoDock Vina or Schrödinger Suite) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the tosyl group (δ ~7.8 ppm for aromatic protons) and ethylphenyl substituents (δ ~1.2 ppm for CH₃) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1360/1170 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy .

Advanced: How does the tosyl group influence electrophilic reactivity in derivatization reactions?

Answer:

The tosyl group acts as a strong electron-withdrawing substituent:

- Directing Effects : Enhances electrophilicity at the piperidine C-2 position, facilitating nucleophilic substitution (e.g., SN2 reactions with Grignard reagents) .

- Steric Hindrance : The bulky tosyl group restricts rotation around the piperidine-acetamide bond, stabilizing specific conformers critical for target binding .

- Derivatization Strategies : Replace the tosyl group with mesyl or nosyl groups to modulate solubility and metabolic stability .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases (e.g., trypsin-like serine proteases) at 10–100 µM concentrations .

- Cellular Uptake : Perform LC-MS quantification in cell lysates after 24-hour exposure (1–50 µM) to assess membrane permeability .

- Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays (IC₅₀ thresholds: >100 µM for non-toxic leads) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this scaffold?

Answer:

- Substitution at Piperidine C-2 : Replace acetamide with urea or sulfonamide to enhance hydrogen-bonding with catalytic residues (e.g., in kinase targets) .

- Aromatic Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the 4-ethylphenyl ring to improve target affinity. Compare with chlorophenyl analogs (e.g., ~2-fold higher potency in COX-2 inhibition) .

- Stereochemical Effects : Synthesize enantiomers via chiral HPLC and test for differential activity (e.g., R-configuration may show 10× higher binding to GPCRs) .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- LogP/LogD : Use MarvinSketch or ACD/Labs to estimate lipophilicity (target LogP ~2–4 for CNS penetration) .

- pKa Prediction : SPARC or MoKa software identifies ionizable groups (e.g., amide NH: pKa ~10.5; tosyl SO₂NH: pKa ~1.5) .

- Solubility : SwissADME predicts aqueous solubility (µg/mL) based on molecular volume and polar surface area .

Advanced: How can reaction byproducts be minimized during large-scale synthesis?

Answer:

- Kinetic Control : Optimize temperature (e.g., 0–5°C for tosylation to prevent over-reaction) .

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenolysis of nitro intermediates to reduce dehalogenation side products .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amidation) to enhance mixing and heat dissipation .

Basic: What are the storage and stability considerations for this compound?

Answer:

- Storage : Keep at –20°C under argon in amber vials to prevent oxidation/hydrolysis .

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition (e.g., <5% degradation) .

Advanced: How can cryo-EM or X-ray crystallography resolve binding modes with biological targets?

Answer:

- Co-crystallization : Soak purified protein (e.g., carbonic anhydrase IX) with 1–5 mM compound in 20 mM HEPES buffer (pH 7.4) .

- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures.

- Analysis : Fit compound coordinates into electron density maps with Coot and refine using Phenix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.